5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid is a heterocyclic compound characterized by a thiazole and pyridine ring system. It has the molecular formula and a molar mass of approximately 241.22 g/mol. The compound features a dicarboxylic acid structure, indicating the presence of two carboxyl functional groups, which contribute to its potential reactivity and biological activity .
The unique structure of this compound allows it to participate in various
The chemical reactivity of 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid can be attributed to its carboxylic acid groups and the electron-withdrawing nature of the thiazole ring. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promising results against various bacterial strains . Additionally, its structure suggests potential applications in anti-inflammatory and anticancer therapies due to its ability to interact with biological targets effectively.
Several synthesis methods have been developed for 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid:
These methods are crucial for producing the compound in sufficient quantities for research and application.
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid has several applications:
Interaction studies have shown that 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid can bind to various biological targets. In vitro studies indicate that it may interact with enzymes involved in metabolic pathways or with receptors related to inflammation and pain response. These interactions are critical for understanding its pharmacodynamics and potential therapeutic uses .
Several compounds share structural similarities with 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid. Here are some notable examples:
These compounds highlight the uniqueness of 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid through its specific structural features and potential applications in various fields.
Thiazolopyridines first gained prominence in the 1970s as researchers explored heterocyclic systems combining sulfur and nitrogen atoms. Early work focused on thiazolo[3,2-a]pyridines due to their structural similarity to purine bases, which suggested potential biological activity. The discovery of nithiazine in 1978, a six-membered nitroketene N,S-acetal with insecticidal properties, marked a turning point in understanding the pharmacodynamic potential of these systems.
By the 1990s, advances in multicomponent reactions enabled systematic derivatization of the thiazolopyridine core. For example, Chakrabarti et al. demonstrated the utility of cyclic N,S-acetals in constructing functionalized thiazolo[3,2-a]pyridines through reactions with itaconic anhydride. These synthetic breakthroughs coincided with growing recognition of the scaffold’s ability to modulate enzymatic targets, particularly in metabolic and inflammatory pathways.
The introduction of carboxylic acid substituents represented a strategic evolution. Dicarboxylic acid derivatives like 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid emerged as key intermediates due to their capacity for hydrogen bonding and metal coordination, properties exploited in designing kinase inhibitors and enzyme modulators.
This derivative occupies a unique niche due to three structural features:
Recent studies highlight its role as a precursor in synthesizing bioactive compounds. For instance, Bayat et al. utilized similar dicarboxylic acid derivatives to create thiazolo[3,2-a]pyridine-6-carbohydrazides with demonstrated antimicrobial activity. The compound’s ability to undergo condensation reactions at both acid groups makes it invaluable for generating diverse molecular libraries.
Table 1: Comparative Analysis of Thiazolopyridine Derivatives
The theoretical enzyme modulation potential stems from structural analogs. For example, thiazolopyridines with single carboxylic acid groups have shown inhibition of fatty acid thioesterase (FAT) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The additional acid group in 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid could enhance binding affinity through multipoint anchoring.
The synthesis of 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid represents a significant area of heterocyclic chemistry research, with multiple synthetic pathways having been developed to access these valuable bicyclic structures [2] [3]. The compound, commonly referred to as thiazolo[3,2-a]pyridine dicarboxylic acid, serves as a key intermediate in various chemical transformations and has attracted considerable attention due to its unique structural features and synthetic accessibility [4] [6].
Conventional cyclocondensation methodologies represent the foundational synthetic strategies for constructing thiazolo[3,2-a]pyridine dicarboxylate frameworks [5] [7]. These approaches typically involve the formation of the bicyclic system through ring-closing reactions between appropriately functionalized precursors [12] [13].
Solvent-mediated annulation techniques constitute a primary synthetic approach for thiazolo[3,2-a]pyridine dicarboxylate formation [5] [7]. The five-component cascade reaction methodology has demonstrated exceptional efficiency in constructing highly functionalized thiazolo[3,2-a]pyridine derivatives through a series of sequential transformations [6] [7]. This approach involves the use of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions [6] [7].
The mechanism proceeds through domino nitrogen,sulfur-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and nitrogen-cyclization sequences [6] [7]. Optimization studies have revealed that ethanol serves as the optimal solvent system, with triethylamine functioning as an effective catalyst at one mole percent loading [6] [11]. Temperature control at 78 degrees Celsius with reaction times of 24 hours provides optimal conversion rates, achieving yields ranging from 70 to 95 percent [6] [11].
The condensation of citric acid with L-cysteine represents another established solvent-mediated approach, leading to the formation of the fluorescent derivative 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid through multistep condensation processes [2] [3]. This methodology involves heating the reactants at 100 degrees Celsius for 40 minutes, followed by purification through preparative high-pressure liquid chromatography [4].
Solid-phase synthesis methodologies utilizing functionalized carriers have emerged as valuable alternatives for thiazolo[3,2-a]pyridine dicarboxylate preparation [20] [21]. The traceless solid-phase synthesis approach employs Wang resin as the polymeric support, enabling the construction of highly substituted thiazolo[4,5-b]pyridine derivatives through sequential transformations [20] [21].
The synthetic protocol involves Thorpe-Ziegler type cyclization of solid-supported cyanocarbonimidodithioate with alpha-halo ketones to afford thiazole resin intermediates [20] [21]. These intermediates undergo conversion to the desired thiazolopyridine resin through Friedlander reaction protocols under microwave irradiation conditions [20] [21]. The process concludes with oxidation of sulfides to sulfones, followed by nucleophilic desulfonative substitution with amines to yield the target thiazolo[4,5-b]pyridine derivatives in good overall yields [20] [21].
Functionalized carriers based on polystyrene with low crosslinking degrees have proven particularly effective, typically utilizing 100-200 mesh or 200-400 mesh smooth spheres as the polymer backbone [23]. The incorporation of reactive groups such as aminomethyl, hydroxymethyl, and benzhydrylamino functionalities enables diverse synthetic transformations while maintaining structural integrity throughout the synthesis sequence [23].
Novel supersaturation crystallization strategies represent advanced methodologies for obtaining pure thiazolo[3,2-a]pyridine dicarboxylate derivatives with controlled crystal structures [2] [3] [14]. These approaches exploit controlled nucleation and growth processes to achieve high-quality crystalline products with defined polymorphic forms [15] [18].
Co-crystallization with N-methyl-2-pyrrolidone has been established as an effective supersaturation crystallization strategy for thiazolo[3,2-a]pyridine dicarboxylate derivatives [2] [3] [15]. The methodology involves dissolving 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid in N-methyl-2-pyrrolidone at elevated temperatures of 50 degrees Celsius for 30 minutes to form clear solution systems [2] [3].
The co-crystallization process utilizes stoichiometric mixtures of the target compound with sodium hypophosphite, where the N-methyl-2-pyrrolidone solution is combined dropwise with aqueous sodium hypophosphite solutions [2] [3]. The resulting clear solution undergoes slow crystallization at room temperature over a period of one week, yielding yellow crystalline products with the molecular formula (C9H7NO5S)C5H9NO [2] [3].
Single-crystal X-ray diffraction analyses have confirmed that the co-crystallized products adopt monoclinic crystal systems with space group P21/c [2] [3]. The crystal structure exhibits layered arrangements with thiazolo[3,2-a]pyridine dicarboxylic acid molecules in the (100) plane separated by N-methyl-2-pyrrolidone layers [2] [3]. The N-methyl-2-pyrrolidone molecules demonstrate perfect planarity with slightly elevated atomic displacement parameters, positioning themselves almost perpendicular to the bicyclic fragment with dihedral angles of 86.35 degrees [2] [3].
The co-crystallization approach consistently achieves yields of approximately 90 percent, with the filtered solution yielding additional product upon extended evaporation [2] [3]. N-methyl-2-pyrrolidone functions both as a solvent and as a structure-directing agent, facilitating the formation of moderate hydrogen bonds between carboxyl groups and carbonyl oxygen atoms [2] [3] [19].
Ammonium salt formation via pH-controlled precipitation represents a specialized supersaturation crystallization strategy for thiazolo[3,2-a]pyridine dicarboxylate derivatives [2] [3]. This methodology exploits the acid-base chemistry of the dicarboxylic acid functionality to generate crystalline ammonium salts with enhanced solubility and stability characteristics [2] [3].
The precipitation process involves dissolving 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid in minimal volumes of distilled water at 50 degrees Celsius, followed by the controlled addition of ammonia solution [2] [3]. The pH-controlled environment facilitates deprotonation of the carboxylic acid groups, enabling the formation of ammonium carboxylate species [2] [3].
Slow evaporation of the water content under controlled conditions leads to the formation of block crystals with the molecular formula (C9H5NO5S)(NH4)2(H2O) [2] [3]. Single-crystal X-ray diffraction studies reveal that the ammonium salt adopts a triclinic crystal system with space group P1̅ [2] [3]. The asymmetric unit contains two ammonium cations, one thiazolo[3,2-a]pyridine dicarboxylate anion, and one water molecule [2] [3].
The crystal structure is stabilized through extensive hydrogen bonding networks involving the ammonium cations and carboxylate oxygen atoms [2] [3]. One ammonium ion interacts with four different thiazolo[3,2-a]pyridine dicarboxylate molecules, while the second ammonium ion forms hydrogen bonds with three molecules through moderate nitrogen-hydrogen to oxygen interactions [2] [3]. The water molecule contributes additional stabilization through moderate oxygen-hydrogen to oxygen hydrogen bonds with two different thiazolo[3,2-a]pyridine dicarboxylate molecules [2] [3].
The pH-controlled precipitation methodology consistently achieves yields of 72 percent, with the resulting ammonium salt demonstrating enhanced water solubility compared to the parent dicarboxylic acid [2] [3]. The formation of layers parallel to the (001) plane creates a two-dimensional hydrogen bonding network that contributes to the overall structural stability of the crystalline material [2] [3].
| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Crystal System | Space Group |
|---|---|---|---|---|---|
| Supersaturation crystallization | Room temperature | 1 week | 80 | Monoclinic | P21 |
| Co-crystallization with N-methyl-2-pyrrolidone | 50 | 1 week | 90 | Monoclinic | P21/c |
| Sodium salt formation | 50 | 1 week | 80 | Triclinic | P1̅ |
| Ammonium salt precipitation | 50 | Evaporation time | 72 | Triclinic | P1̅ |
| Five-component cascade | 78 (reflux) | 24 hours | 93 | - | - |
| Solid-phase synthesis | 60 | 5.5 hours | Quantitative | - | - |
| Optimization Parameter | Optimal Condition | Yield Range (%) | Reference Method |
|---|---|---|---|
| Solvent system | Ethanol reflux | 70-95 | Five-component cascade |
| Catalyst loading | Triethylamine (1 mol%) | 93 | Triethylamine catalysis |
| Temperature control | 78°C | 80-95 | Conventional heating |
| Reaction duration | 24 hours | 93 | Standard protocol |
| Base equivalents | 1.0 equivalent | 40-93 | Base optimization |
| Supersaturation method | Slow evaporation | 72-90 | Crystal growth |
| pH control | Ammonia solution | 72 | Precipitation |
The crystallographic analysis of 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid derivatives was conducted using single-crystal X-ray diffraction methods with molybdenum Kα radiation [4]. Four distinct crystalline forms were successfully isolated and characterized: a hydrated form [2(C₉H₇NO₅S)·H₂O], an N-methyl-2-pyrrolidone solvate [(C₉H₇NO₅S)·C₅H₉NO], a sodium hypophosphite salt [(C₉H₇NO₅S)Na(PO₂H₂)], and an ammonium salt [C₉H₅NO₅S(NH₄)₂H₂O] [4].
The structural refinement procedures employed the superflip program implemented within the Jana2006 program package for initial structure determination [4]. All oxygen, nitrogen, sulfur, and carbon atomic positions were successfully located through direct methods, with subsequent refinement using anisotropic atomic displacement parameters achieving excellent convergence criteria. The final refinement statistics demonstrate high-quality structural determinations with R-factors ranging from 0.035 to 0.043 and goodness-of-fit values between 1.09 and 1.19 [4].
The crystallographic data reveal significant structural diversity among the four derivatives, with compounds exhibiting both monoclinic and triclinic crystal systems [4]. The hydrated form crystallizes in the non-centrosymmetric monoclinic space group P2₁ with unit cell parameters a = 6.2294(8) Å, b = 9.8153(16) Å, c = 17.133(3) Å, and β = 92.880(5)°, yielding a unit cell volume of 1046.2(3) ų [4]. The N-methyl-2-pyrrolidone solvate adopts the centrosymmetric monoclinic space group P2₁/c with significantly larger unit cell dimensions due to the incorporation of solvent molecules [4].
The sodium and ammonium salts both crystallize in the triclinic space group P1̅, demonstrating the influence of counterion incorporation on crystal packing arrangements [4]. The sodium salt exhibits unit cell parameters a = 6.2307(3) Å, b = 9.0432(4) Å, c = 11.7429(5) Å with angles α = 97.642(2)°, β = 93.975(2)°, and γ = 103.694(2)°, while the ammonium salt shows more pronounced angular deviations with α = 67.751(2)°, β = 80.440(2)°, and γ = 83.967(2)° [4].
The molecular structure of 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid exhibits a distinctive bicyclic framework characterized by the fusion of a five-membered thiazole ring with a six-membered pyridine ring [4]. The five-membered rings consistently adopt envelope conformations with varying degrees of puckering, as quantified by Cremer-Pople puckering parameters [4]. The puckering parameter Q ranges from 0.226(2) Å to 0.3870(16) Å across the different derivatives, indicating moderate ring distortion from planarity [4].
The envelope conformation is predominantly observed on the C1 carbon atom, with pseudorotation parameters P ranging from 23.0(2)° to 212.6(3)° and corresponding Tau(M) values between 22.2(1)° and 36.4(1)° [4]. These parameters indicate that the five-membered ring undergoes limited pseudorotational motion, with the envelope conformation being energetically preferred [4].
The structural analysis reveals characteristic bond lengths consistent with the expected hybridization states within the thiazolopyridine framework [4]. The sulfur-carbon bond lengths demonstrate clear differentiation between sp³ and sp² hybridized carbons, with S-C(sp³) distances ranging from 1.810(3) Å to 1.821(2) Å and S-C(sp²) distances from 1.734(2) Å to 1.750(2) Å [4]. These values are consistent with typical sulfur-carbon bond lengths in heterocyclic systems [4].
The nitrogen atom in the pyridine ring exhibits planar trigonal geometry, as evidenced by the sum of bond angles approaching 360° in all derivatives (ranging from 359.56(15)° to 359.97(2)°) [4]. This planarity is crucial for maintaining the aromatic character of the pyridine ring and facilitating π-electron delocalization throughout the bicyclic system [4].
The bicyclic thiazolopyridine core demonstrates remarkable planarity, with dihedral angles between the six-membered and five-membered rings ranging from 4.01(2)° to 10.10(2)° [4]. This near-planar arrangement facilitates extensive π-electron delocalization and contributes to the compound's characteristic optical properties [4].
The carboxyl groups exhibit distinctly different orientations relative to the bicyclic framework [4]. The carboxyl group at position 7 (C8O2O3) maintains near-coplanarity with the bicyclic system, showing dihedral angles between 4.45(1)° and 21.54(3)° [4]. In contrast, the carboxyl group at position 3 (C9O4O5) adopts an approximately perpendicular orientation with dihedral angles ranging from 74.58(2)° to 86.74(3)° [4]. This orthogonal arrangement minimizes steric interactions while maximizing hydrogen bonding potential [4].
The crystal structures reveal extensive hydrogen bonding networks that stabilize the three-dimensional packing arrangements [4]. The hydrated form exhibits a complex hydrogen bonding pattern involving water molecules as both donors and acceptors, creating a three-dimensional framework [4]. Moderate to weak hydrogen bonds are observed with donor-acceptor distances ranging from 2.521(2) Å to 3.391(3) Å and angles between 144.84° and 172(2)° [4].
The N-methyl-2-pyrrolidone solvate demonstrates layered packing with TPDCA molecules separated by solvent layers, connected through COO-H···O=C hydrogen bonds forming one-dimensional chains along the direction [4]. The sodium salt exhibits a two-dimensional layered structure parallel to the (010) plane, with molecules linked through sodium bridges and offset π-π interactions [4].
Beyond hydrogen bonding, the crystal structures exhibit various non-covalent interactions that contribute to crystal stability [4]. π-π stacking interactions between aromatic rings are observed with centroid-centroid distances of 4.1091(8) Å and interplanar separations of 3.120(1) Å [4]. C=O···π interactions provide additional stabilization, particularly in the N-methyl-2-pyrrolidone solvate where C-O···centroid distances of 3.665(2) Å are observed [4].
The crystal packing analysis reveals that the different derivatives adopt distinct supramolecular architectures: three-dimensional networks in the hydrated form, one-dimensional chains in the solvated form, and two-dimensional layers in the salt forms [4]. These variations in packing motifs reflect the influence of solvent molecules and counterions on the overall crystal structure organization [4].
Comparative analysis of the four derivatives reveals systematic trends in structural parameters [4]. The envelope conformation of the five-membered ring remains consistent across all forms, with only minor variations in puckering amplitudes [4]. The bicyclic system planarity is maintained in all derivatives, indicating the robustness of the aromatic π-system [4].
The most significant structural variations occur in the carboxyl group orientations and hydrogen bonding patterns, which directly correlate with the nature of the associated solvent molecules or counterions [4]. These findings demonstrate that while the core molecular structure remains invariant, the supramolecular organization is highly sensitive to crystallization conditions and chemical environment [4].